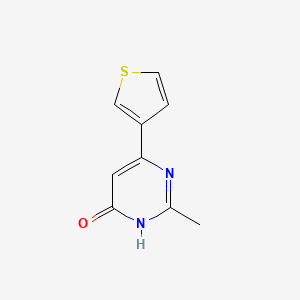![molecular formula C20H23N5O4 B2449884 methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 848220-48-4](/img/no-structure.png)
methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
The compound is involved in the synthesis of various heterocyclic compounds. Elmuradov et al. (2011) detailed the synthesis of 2,3-Dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones using similar compounds in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Additionally, Vas’kevich et al. (2004) described reactions involving dimethyl acetylenedicarboxylate to produce related methyl esters and thiadiazole carboxylates (Vas’kevich, Zborovskii, Staninets, & Chernega, 2004).
Structural Studies and Compound Interactions
The study of the molecular structure of related compounds is essential for understanding their potential applications. For instance, Portilla et al. (2005) investigated the hydrogen-bonded chains in isostructural compounds, enhancing the understanding of molecular interactions and structure (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Synthesis of Pyrimidine Derivatives
The compound is also a key precursor in the synthesis of various pyrimidine derivatives, which are important in medicinal chemistry. Žugelj et al. (2009) demonstrated the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates using related compounds (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009). Toplak et al. (1999) used a similar compound for the synthesis of various fused pyrimidinones, showcasing its versatility in creating complex heterocyclic systems (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Propriétés
Numéro CAS |
848220-48-4 |
|---|---|
Nom du produit |
methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Formule moléculaire |
C20H23N5O4 |
Poids moléculaire |
397.435 |
Nom IUPAC |
methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H23N5O4/c1-12-6-5-7-14(8-12)23-9-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h5-8,13H,9-11H2,1-4H3 |
Clé InChI |
YQOYYSUVGPGLFN-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=CC(=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2449802.png)
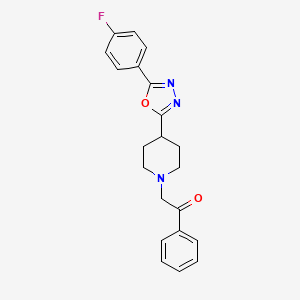
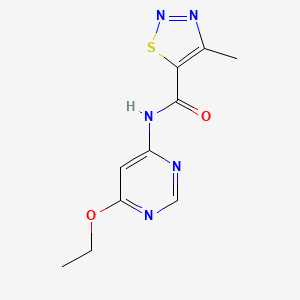
![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)
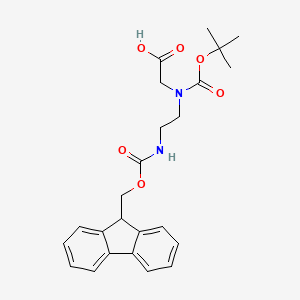
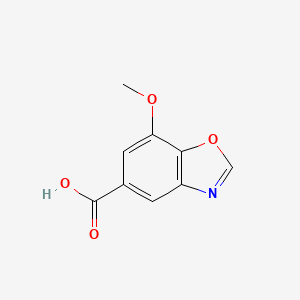
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)
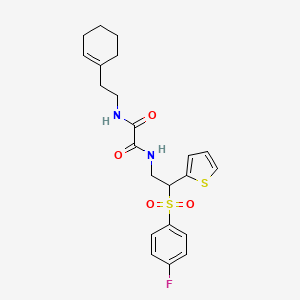
![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2449816.png)
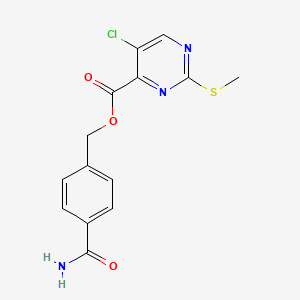
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)
